molecular formula C4HBrCl2N2 B1410510 2-Bromo-4,6-dichloropyrimidine CAS No. 1399480-88-6

2-Bromo-4,6-dichloropyrimidine

Cat. No. B1410510
M. Wt: 227.87 g/mol
InChI Key: SSRZBKAOTVKUSD-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichloropyrimidine is a solid compound with a molecular weight of 227.87 . Its IUPAC name is 2-bromo-4,6-dichloropyrimidine .


Synthesis Analysis

The synthesis of 2-Bromo-4,6-dichloropyrimidine can be achieved using organolithium reagents . For example, in the preparation of certain pyrimidine derivatives, 2,4-dichloropyrimidines were allowed to react with N-methylpiperazine in ethanol at 70–80°C .


Molecular Structure Analysis

The InChI code for 2-Bromo-4,6-dichloropyrimidine is 1S/C4HBrCl2N2/c5-4-8-2(6)1-3(7)9-4/h1H . This indicates that the compound contains 4 carbon atoms, 1 hydrogen atom, 1 bromine atom, 2 chlorine atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .


Physical And Chemical Properties Analysis

2-Bromo-4,6-dichloropyrimidine is a solid compound . It is stored at ambient temperature .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

2-Bromo-4,6-dichloropyrimidine is a critical intermediate for synthesizing pyrimidine derivatives, which are essential in pharmaceutical and chemical industries. For instance, it has been utilized in the rapid synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, showcasing its utility in producing compounds with wide-ranging applications in drug development and material science (Hou et al., 2016). This compound, in turn, serves as a key precursor for designing and synthesizing various active pharmaceutical ingredients and novel materials.

Antiviral Activity

The compound has found application in the synthesis of antiviral agents. For example, derivatives of 2,4-diaminopyrimidine, synthesized using halogenated pyrimidines, have shown significant inhibitory activity against retroviruses, including HIV, highlighting its potential in developing new antiretroviral therapies (Hocková et al., 2003).

Electrochemical Studies

The electrochemical reduction of halogenated pyrimidines, including 2-bromo-4,6-dichloropyrimidine, has been investigated, revealing insights into the reduction mechanisms and potential applications in developing new electrochemical synthesis methods or sensors (Ji et al., 2001).

Regioselective Reactions

Studies have also focused on the regioselective reactions of halogenated pyrimidines, such as the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, demonstrating the compound's utility in synthesizing specific pyrimidine derivatives with potential biological activities (Doulah et al., 2014).

Antibacterial and Antinociceptive Effects

Additionally, novel series of amino-pyrimidine derivatives synthesized from 2-bromo-4,6-dichloropyrimidines have been evaluated for their antibacterial and antinociceptive properties, further showcasing the compound's role in the development of new therapeutic agents (Waheed et al., 2008).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, introduction of the hydrophobic groups phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

properties

IUPAC Name

2-bromo-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-4-8-2(6)1-3(7)9-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRZBKAOTVKUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dichloropyrimidine

CAS RN

1399480-88-6
Record name 2-Bromo-4,6-dichloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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